molecular formula C13H11N3OS3 B2525591 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea CAS No. 1207023-13-9

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2525591
CAS No.: 1207023-13-9
M. Wt: 321.43
InChI Key: KRILJXDESUOPTM-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in good yield .

Chemical Reactions Analysis

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRILJXDESUOPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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